N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines elements of indole, benzofuran, and carboxamide, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide involves multiple steps, typically starting with the preparation of the indole and benzofuran moieties. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The benzofuran moiety can be synthesized through the cyclization of ortho-hydroxyaryl ketones. The final step involves coupling the indole and benzofuran derivatives with the appropriate carboxamide group under suitable reaction conditions .
Chemical Reactions Analysis
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the carboxamide group, using reducing agents like lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide can be compared with other indole derivatives such as:
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with potential pharmaceutical applications.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activities.
Indole-3-acetic acid: A plant hormone with diverse biological functions.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct biological and chemical properties.
Properties
Molecular Formula |
C26H20ClFN2O2 |
---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C26H20ClFN2O2/c1-15-19-12-16(28)10-11-24(19)32-25(15)26(31)30-14-20(17-6-2-4-8-22(17)27)21-13-29-23-9-5-3-7-18(21)23/h2-13,20,29H,14H2,1H3,(H,30,31) |
InChI Key |
WBJWLEDQJIILOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)C(=O)NCC(C3=CC=CC=C3Cl)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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